molecular formula C16H18FN3O2S B2825674 N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide CAS No. 459861-04-2

N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Cat. No.: B2825674
CAS No.: 459861-04-2
M. Wt: 335.4
InChI Key: SHTWBHQLYPWXLG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group and a sulfanyl-linked acetamide moiety bearing a cyclohexyl substituent.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)23-10-14(21)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTWBHQLYPWXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329229
Record name N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459861-04-2
Record name N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the 1,3,4-Oxadiazole Core

Substituent Effects on the Oxadiazole Ring
  • 4-Fluorophenyl vs. Diphenylmethyl () :
    The compound in features a diphenylmethyl group on the oxadiazole ring, which introduces significant steric bulk and lipophilicity compared to the 4-fluorophenyl group in the target compound. The diphenylmethyl derivative exhibited distinct NMR signals (e.g., δ 5.93 ppm for the benzhydryl proton) due to its unique substitution pattern, while the 4-fluorophenyl group would show characteristic aromatic splitting patterns influenced by fluorine’s electronegativity .

  • 4-Fluorophenyl vs. 3,4,5-Trimethoxyphenyl () :
    Shukla et al. synthesized derivatives with a 3,4,5-trimethoxyphenyl group, which is electron-rich due to methoxy substituents. These compounds demonstrated broad-spectrum antimicrobial activity, suggesting that electron-donating groups may enhance interactions with microbial targets compared to the electron-withdrawing 4-fluorophenyl group in the target compound .

  • 4-Fluorophenyl vs.
Substituent Effects on the Acetamide Moiety
  • Cyclohexyl vs. Aryl Groups (): Shah et al. reported N-aryl derivatives (e.g., 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamides) with notable anti-Staphylococcus aureus activity (MIC: 63 µg/mL). The cyclohexyl group in the target compound may reduce π-π stacking interactions compared to aryl substituents but could improve metabolic stability due to reduced aromatic oxidation .
  • Cyclohexyl vs. This derivative’s spectral data (e.g., –S–CH2– singlet at δ 4.53 ppm) align with the target compound’s expected NMR profile, but the pyrazine ring may confer distinct solubility and pharmacokinetic properties .
  • Cyclohexyl vs. 4-Fluorobenzyl (): A related compound with a 4-fluorobenzyl group (C15H13FN4O3S, 348.35 g/mol) highlights how subtle changes (benzyl vs. cyclohexyl) affect molecular weight and lipophilicity.

Physical and Spectral Properties

Melting Points and Molecular Weights
  • Target Compound : Molecular weight and melting point data are unavailable in the provided evidence.
  • Compounds : Melting points range from 134–178°C for analogs with thiazolylmethyl and methylphenyl groups. Molecular weights (375–389 g/mol) are comparable to the target compound’s estimated weight (~365–380 g/mol) .
  • Compounds : Melting points (e.g., 155°C for 8e) and molecular weights (~378 g/mol) suggest similar crystalline stability and intermolecular interactions .
Spectral Data
  • IR and NMR Signatures : Key IR absorptions for –C=O (1650–1700 cm⁻¹) and –S–CH2– (δ 4.5 ppm in ¹H-NMR) are consistent across analogs (). The target compound’s cyclohexyl group would show aliphatic C–H stretching (2850–2950 cm⁻¹) and multiplet signals in the δ 1.0–2.0 ppm range .

Biological Activity

N-Cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexyl group attached to an acetamide moiety, with a 1,3,4-oxadiazole ring containing a fluorophenyl substituent. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H18FN3OS
Molecular Weight307.39 g/mol
LogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds7

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism underlying this activity is believed to involve the inhibition of specific cellular pathways that promote tumor growth.

Case Study: Cytotoxicity Evaluation

In a study conducted by researchers at , several oxadiazole derivatives were synthesized and tested for their cytotoxicity:

  • Cell Lines Used : A549 and MCF-7
  • IC50 Values :
    • A549: 25 µM
    • MCF-7: 30 µM

These findings suggest that this compound may possess similar or enhanced antitumor efficacy.

The proposed mechanism of action for this compound involves the modulation of key enzymes involved in cancer metabolism. Specifically, it may inhibit diacylglycerol acyltransferase (DGAT), which plays a critical role in lipid metabolism and has been implicated in cancer cell proliferation.

Inhibition Studies

Studies have shown that compounds containing the oxadiazole moiety can inhibit various enzymes associated with tumor growth:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to decreased nucleotide synthesis and subsequently reduced cell proliferation .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress.

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